Dodecylbenzenesulfonyl Azide

Übersicht

Beschreibung

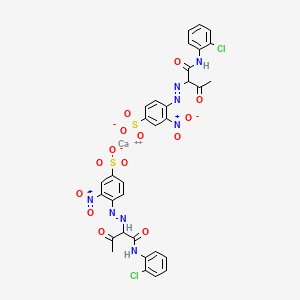

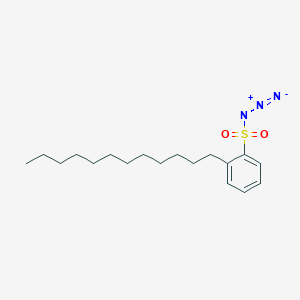

Dodecylbenzenesulfonyl azide, with the chemical formula C₁₈H₂₉N₃O₂S, is a versatile compound used in various synthetic processes. It belongs to the class of diazo compounds and contains a sulfonyl azide group. This compound has gained attention due to its potential applications in organic synthesis and chemical biology .

Molecular Structure Analysis

The molecular formula of Dodecylbenzenesulfonyl azide is C₁₈H₂₉N₃O₂S, with a molecular weight of 351.51 g/mol. It contains a long alkyl chain attached to a benzene ring, along with a sulfonyl azide functional group. The compound exists as a liquid at room temperature .

Chemical Reactions Analysis

- Solid-Phase Synthesis : Employed in reactions catalyzed by palladium or rhodium carbenoids for the preparation of diverse compounds .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Click Chemistry

Dodecylbenzenesulfonyl Azide is used in click chemistry to introduce azide functional groups into various molecules. This process is crucial for creating complex molecules with precision and specificity. The azide group can then participate in Huisgen cycloaddition, a widely-used reaction in bioconjugation, drug discovery, and materials science.

Synthesis of Metabotropic Glutamate Receptor Antagonists

This compound has been utilized in the synthesis of a new class of metabotropic glutamate receptor 1 antagonists . These antagonists are important for studying neurological disorders and developing treatments for conditions such as anxiety, depression, and schizophrenia.

In organic synthesis, Dodecylbenzenesulfonyl Azide acts as a stitching agent for the introduction of aziridines into functionalized organic molecules . Aziridines are valuable intermediates in the synthesis of a variety of biologically active compounds.

Development of Parenteral Cephalosporins

The azide group of Dodecylbenzenesulfonyl Azide is instrumental in the synthesis of parenteral cephalosporins . Cephalosporins are a class of antibiotics used to treat a wide range of bacterial infections.

Metal-Catalyzed Carbenoid Cyclopropanations

Researchers have employed Dodecylbenzenesulfonyl Azide in intermolecular metal-catalyzed carbenoid cyclopropanations . This application is significant in the synthesis of cyclopropane-containing compounds, which are found in many natural products and pharmaceuticals.

Solid-Phase Synthesis of Indolecarboxylates

The compound is also used in the solid-phase synthesis of indolecarboxylates using palladium-catalyzed reactions . This methodology is beneficial for constructing libraries of indole derivatives, which are common structures in drug molecules.

Solid-Phase Rhodium Carbenoid N-H Insertion Reactions

Dodecylbenzenesulfonyl Azide serves as a reagent in solid-phase rhodium carbenoid N-H insertion reactions . This technique is used to insert nitrogen-containing groups into organic frameworks, which is a key step in the synthesis of many pharmaceuticals.

Positron Emission Tomography (PET) Ligand Synthesis

Lastly, it is a reactant for the synthesis of PET ligands for imaging metabotropic glutamate receptor type 1 . PET ligands are compounds that bind to receptors in the brain and can be detected by PET scans, providing valuable information for the diagnosis and monitoring of neurological diseases.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-diazo-2-dodecylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRVPHKAQIHANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616383 | |

| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecylbenzenesulfonyl Azide | |

CAS RN |

79791-38-1 | |

| Record name | 2-Dodecylbenzene-1-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)